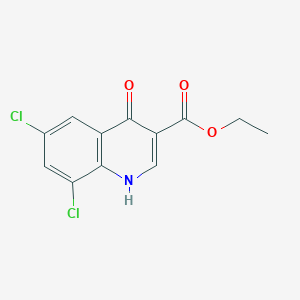

6,8-dicloro-4-hidroxiquinolina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El 6,8-dicloro-4-hidroxiquinolina-3-carboxilato de etilo y sus derivados exhiben propiedades quelantes de hierro. Los quelantes de hierro son cruciales para la neuroprotección, ya que pueden mitigar el estrés oxidativo y prevenir el daño inducido por el hierro en las enfermedades neurodegenerativas .

- La investigación sugiere que los derivados de la 8-hidroxiquinolina, incluido este compuesto, poseen potencial anticancerígeno. Pueden inhibir el crecimiento de células cancerosas, inducir la apoptosis e interferir con la progresión tumoral .

- El this compound puede actuar como un inhibidor de las enzimas dependientes de 2-oxoglutarato (2OG). Estas enzimas desempeñan funciones esenciales en el metabolismo celular y la regulación epigenética .

- Las metaloproteínas, que contienen iones metálicos como cofactores, están involucradas en varios procesos biológicos. La capacidad quelante de metales de este compuesto podría afectar la función de la metaloproteína y las vías celulares .

- Algunos derivados de la 8-hidroxiquinolina exhiben actividad anti-VIH al interferir con la replicación o la entrada viral. Se necesitan más estudios para explorar este potencial .

- El this compound puede tener propiedades antifúngicas y antileishmaniales. Estas aplicaciones podrían ser relevantes para combatir las infecciones fúngicas y la leishmaniasis .

Quelación de Hierro para Neuroprotección

Actividad Anticancerígena

Inhibición de Enzimas Dependientes de 2OG

Quelación de Metaloproteínas

Propiedades Anti-VIH

Efectos Antifúngicos y Antileishmaniales

Actividad Biológica

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate possesses a molecular formula of and a molecular weight of 258.06 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential biological activity compared to other similar compounds.

The mechanism of action for ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes in bacterial pathways, disrupting cellular processes essential for survival.

- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.

- Antimicrobial Activity : Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits broad-spectrum antimicrobial properties against various pathogenic strains .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate against both Gram-positive and Gram-negative bacteria. Below is a summary table detailing Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–16 | |

| Escherichia coli | 8–32 | |

| Klebsiella pneumoniae | 16–64 | |

| Pseudomonas aeruginosa | 32–128 |

These results indicate that the compound is particularly effective against drug-resistant strains, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Research has indicated that ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

- HeLa Cells : The compound showed no toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further testing .

- Mechanism : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of Escherichia coli and Staphylococcus aureus, indicating potential as an alternative treatment option .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that while the compound displayed significant activity against cancer cells, it remained non-toxic to normal cells at therapeutic concentrations. This selectivity is crucial for developing safe anticancer drugs .

Propiedades

IUPAC Name |

ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSJXUVDOXWRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296539 | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-89-5 | |

| Record name | 25771-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.